![molecular formula C7H14ClN B1525384 6-Azaspiro[2.5]octane hydrochloride CAS No. 1037834-62-0](/img/structure/B1525384.png)
6-Azaspiro[2.5]octane hydrochloride
概要
説明
6-Azaspiro[2.5]octane hydrochloride is a useful research compound. Its molecular formula is C7H14ClN and its molecular weight is 147.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
- The primary target of 6-Azaspiro[2.5]octane hydrochloride is the glucagon-like peptide-1 (GLP-1) receptor . Activation of this receptor has several physiological effects in humans, including:
- This helps lower plasma glucose levels. Slowing down the passage of food through the stomach. Contributing to feelings of fullness. Reducing overall caloric consumption. A desirable outcome for certain medical conditions .
Action Environment
生物活性
6-Azaspiro[2.5]octane hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
This compound (CAS Number: 1037834-62-0) is characterized by its spirocyclic structure, which contributes to its unique pharmacological properties. It acts as an intermediate in various organic syntheses and has been explored for its potential in treating metabolic and neuropsychiatric disorders.
1. Metabolic Disorders
Research has shown that this compound exhibits significant effects on metabolic pathways, particularly in relation to diabetes and obesity. Studies indicate that it can modulate serine palmitoyl transferase activity, which is crucial in lipid metabolism and insulin sensitivity .
Key Findings:
- Type 2 Diabetes Treatment : Compounds derived from 6-Azaspiro[2.5]octane have been linked to the amelioration of type 2 diabetes symptoms by enhancing insulin sensitivity and reducing obesity-related complications .
- Mechanism of Action : The compound's ability to inhibit certain enzymes involved in lipid metabolism suggests a potential role in managing metabolic syndrome and related disorders.
2. Neuropsychiatric Applications
The compound has also been investigated for its effects on metabotropic glutamate receptors (mGluR), which are implicated in various neuropsychiatric conditions such as anxiety and schizophrenia. The modulation of mGluR2 has been a focal point of research, indicating potential therapeutic benefits .
Case Study:
A study highlighted the use of 6-Azaspiro[2.5]octane derivatives in enhancing cognitive functions through mGluR modulation, suggesting their utility in treating cognitive deficits associated with psychiatric disorders .
3. Antimicrobial Activity
In addition to its metabolic and neuropsychiatric implications, this compound has demonstrated antimicrobial properties. Research indicates that spiroheterocycles can exhibit significant antibacterial and antifungal activities, positioning them as candidates for new antimicrobial agents .
Research Data:
- Inhibition Profiles : Various derivatives have shown promising inhibition against pathogenic bacteria, outperforming some conventional antibiotics in specific assays .
- Mechanistic Insights : The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell death.
Data Tables
科学的研究の応用
A. Neurological Disorders
One of the primary applications of 6-Azaspiro[2.5]octane hydrochloride is its role as an intermediate in synthesizing compounds targeting the α7 nicotinic acetylcholine receptor (nAChR). Research indicates that modulation of this receptor can have therapeutic effects in conditions such as:
- Alzheimer's Disease : Compounds derived from this compound have shown promise in enhancing cognitive function and reducing symptoms associated with Alzheimer's disease by modulating neurotransmitter release and neuronal excitability .
- Parkinson's Disease : The compound is also being investigated for its potential to alleviate motor symptoms and improve overall quality of life for patients with Parkinson's disease .
B. Metabolic Disorders
This compound has been identified as an intermediate for synthesizing compounds that exhibit activity against GPR43 receptors, which are implicated in metabolic regulation. These compounds may be useful in treating:
- Diabetes : Agonists of GPR43 can enhance insulin sensitivity and glucose metabolism, providing a potential therapeutic avenue for diabetes management .
- Obesity : By modulating appetite and energy expenditure, these compounds could contribute to obesity treatment strategies .
A. Synthesis Routes
The synthesis of this compound typically involves several steps, including the use of sodium hydride and tetrahydrofuran as solvents under controlled temperatures to achieve high yields . The following table summarizes key synthesis parameters:
Step | Reagent | Conditions | Yield |
---|---|---|---|
1 | Sodium Hydride | 0°C, Tetrahydrofuran | 91% |
2 | Bromoacetonitrile | 0°C, Tetrahydrofuran | 82% |
B. Case Studies
Several patents document the application of this compound in developing therapeutics:
- A study highlighted its use in synthesizing LRRK2 kinase inhibitors aimed at treating Parkinson's disease, demonstrating significant biological activity .
- Another patent focused on developing GPR43 receptor agonists from this compound, showcasing its utility in addressing metabolic disorders like obesity and inflammatory bowel disease .
特性
IUPAC Name |
6-azaspiro[2.5]octane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-7(1)3-5-8-6-4-7;/h8H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGDUKPISDZPDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90712387 | |
Record name | 6-Azaspiro[2.5]octane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90712387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1037834-62-0 | |
Record name | 6-Azaspiro[2.5]octane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90712387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Azaspiro[2.5]octane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。